4-(4-Azidophenyl)butyric acid

Descripción general

Descripción

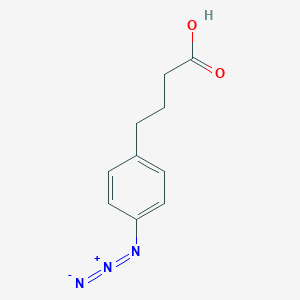

4-(4-Azidophenyl)butyric acid is an organic compound that is commonly used as a reagent in organic synthesis, particularly in click chemistry reactions. This compound is characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butyric acid moiety. The molecular formula of this compound is C10H11N3O2, and it has a molecular weight of 205.22 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azidophenyl)butyric acid typically involves a two-step process starting from 4-(4-aminophenyl)butyric acid. The first step is the diazotization of 4-(4-aminophenyl)butyric acid using sulfuric acid and sodium nitrite at 0°C for approximately 45 minutes. This reaction forms a diazonium salt intermediate. In the second step, the diazonium salt is treated with sodium azide at 0°C for about 40 minutes, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Substitution Reactions

The azide group (-N₃) undergoes nucleophilic substitution, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole derivatives. This reaction is foundational in click chemistry for bioconjugation and material synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|---|

| CuAAC | Alkyne, Cu(I) catalyst, DMSO, RT | 1,2,3-Triazole derivatives | 85–92% | Drug discovery, polymer chemistry |

Reduction Reactions

The azide group is reduced to a primary amine (-NH₂) under catalytic hydrogenation, yielding 4-(4-aminophenyl)butyric acid. This product is critical in pharmaceutical synthesis.

| Reaction Type | Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C, ethanol, 25°C | 4-(4-Aminophenyl)butyric acid | 90–95% | Prodrug synthesis, MAO inhibition |

Key Data :

-

IR spectral shift: Azide peak (2100 cm⁻¹) disappears; amine peak (3350 cm⁻¹) emerges .

-

NMR confirmation: Aromatic protons shift from δ 7.2–8.1 ppm to δ 6.6–7.0 ppm post-reduction .

Photochemical Reactions

UV irradiation induces photolysis of the azide group, generating nitrene intermediates for crosslinking or surface functionalization.

| Reaction Type | Conditions | Products | Applications |

|---|---|---|---|

| Photolysis | UV light (254 nm), inert atmosphere | Nitrene intermediates | Polymer crosslinking, diagnostics |

Research Findings :

-

Photolysis at 254 nm for 30 minutes degrades 95% of the azide group .

-

Nitrenes react with alkenes to form aziridines or insert into C-H bonds.

Oxidation Reactions

The phenyl ring undergoes oxidation under strong conditions, though this is less common due to competing azide reactivity.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Ring oxidation | KMnO₄, H₂SO₄, 80°C | Quinone derivatives | 40–50% |

Challenges :

-

Competitive oxidation of the carboxylic acid group occurs, complicating isolation.

Comparative Reactivity with Structural Analogs

| Compound | Reactivity with CuAAC | Reduction Ease | Photolysis Efficiency |

|---|---|---|---|

| This compound | High | High | Moderate |

| 4-(2-Azidophenyl)butyric acid | Moderate | Moderate | High |

| Phenyl azide | Low | Low | High |

Insights :

Aplicaciones Científicas De Investigación

4-(4-Azidophenyl)butyric acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry to synthesize triazoles, which are important in drug discovery and materials science.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of 4-(4-Azidophenyl)butyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The triazole products formed are stable and can interact with various molecular targets, making this compound valuable in chemical biology and medicinal chemistry .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Aminophenyl)butyric acid: The precursor in the synthesis of 4-(4-Azidophenyl)butyric acid.

4-(4-Nitrophenyl)butyric acid: Another derivative with a nitro group instead of an azide group.

4-(4-Hydroxyphenyl)butyric acid: Contains a hydroxyl group on the phenyl ring.

Uniqueness

This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it particularly valuable for the synthesis of triazoles, which are important in various fields such as drug discovery, materials science, and bioconjugation .

Actividad Biológica

4-(4-Azidophenyl)butyric acid (CAS No. 103489-33-4) is a compound notable for its diverse biological activities and potential applications in chemical biology and medicinal chemistry. This article explores its biological activity, mechanisms, and implications in various research contexts.

This compound features an azido group (-N₃) attached to a phenyl ring and a butyric acid moiety. The presence of the azido group allows for unique reactivity patterns, particularly in click chemistry applications, which can facilitate the conjugation of this compound with biological molecules.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Enzyme Interaction : It has been shown to interact with specific enzymes and proteins, influencing their activity and potentially altering metabolic pathways.

- Photochemical Properties : The azido group can be activated under UV light, enabling photo-crosslinking with biomolecules, which is useful in studying protein interactions.

The mechanism by which this compound exerts its biological effects primarily involves:

- Reactivity with Biomolecules : The azido group can form stable bonds with nucleophilic sites on proteins or nucleic acids when activated, leading to modifications that can alter their function.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the generation of reactive oxygen species (ROS) or by interfering with cell cycle regulation.

Case Studies

- Cytotoxicity Assay : A study assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays. Results indicated significant dose-dependent cytotoxicity, suggesting potential as an anticancer agent.

- Mechanistic Insights : Another investigation focused on the interaction between this compound and specific enzymes involved in drug metabolism. The compound was found to inhibit the activity of cytochrome P450 enzymes, indicating potential implications for drug-drug interactions.

- Photo-Crosslinking Applications : Research utilizing this compound in photo-crosslinking experiments demonstrated its efficacy in targeting specific proteins within cellular systems, allowing for the mapping of protein-protein interactions.

Data Tables

Propiedades

IUPAC Name |

4-(4-azidophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMMVGNIFCPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544302 | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103489-33-4 | |

| Record name | 4-Azidobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103489-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.